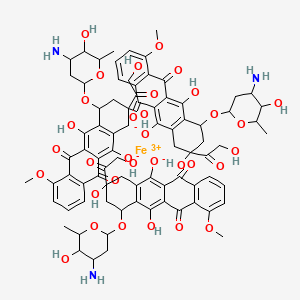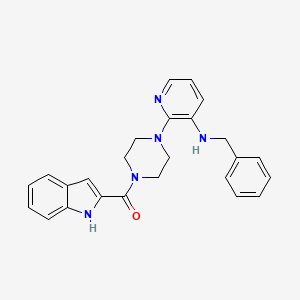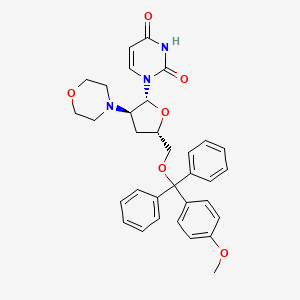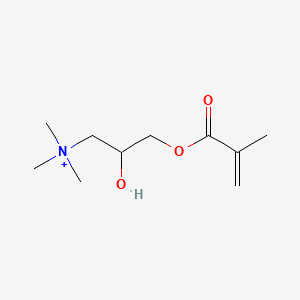![molecular formula C11H14N2O4 B12794804 N-[3-(4-nitrophenoxy)propyl]acetamide CAS No. 22404-14-4](/img/structure/B12794804.png)
N-[3-(4-nitrophenoxy)propyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-nitrophenoxy)propyl]acetamide is an organic compound with the molecular formula C11H14N2O4. It is characterized by the presence of a nitrophenoxy group attached to a propyl chain, which is further connected to an acetamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-nitrophenoxy)propyl]acetamide typically involves the reaction of 4-nitrophenol with 3-chloropropylamine to form N-[3-(4-nitrophenoxy)propyl]amine. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(4-nitrophenoxy)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from the reduction of the nitro group .
Applications De Recherche Scientifique
N-[3-(4-nitrophenoxy)propyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[3-(4-nitrophenoxy)propyl]acetamide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(4-aminobutylamino)propyl]acetamide: Similar structure but with an aminobutylamino group instead of a nitrophenoxy group.
N-(4-nitrophenyl)acetamide: Contains a nitrophenyl group directly attached to the acetamide group.
Uniqueness
N-[3-(4-nitrophenoxy)propyl]acetamide is unique due to the presence of the nitrophenoxy group attached to a propyl chain, which imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
22404-14-4 |
|---|---|
Formule moléculaire |
C11H14N2O4 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
N-[3-(4-nitrophenoxy)propyl]acetamide |
InChI |
InChI=1S/C11H14N2O4/c1-9(14)12-7-2-8-17-11-5-3-10(4-6-11)13(15)16/h3-6H,2,7-8H2,1H3,(H,12,14) |
Clé InChI |
GKDHSZZTMMWDRI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


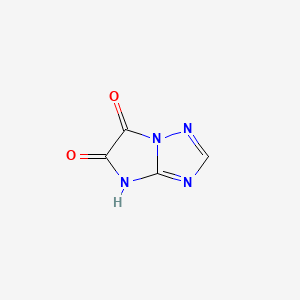
amino}benzoyl)amino]pentanedioic acid](/img/structure/B12794741.png)
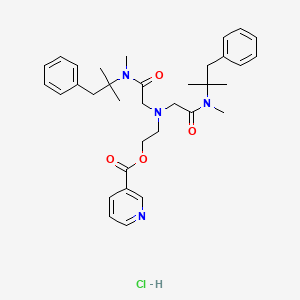
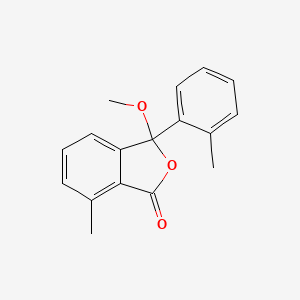
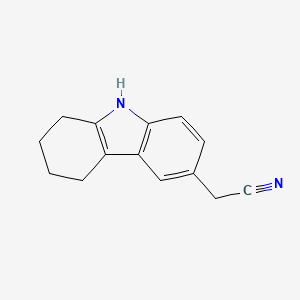
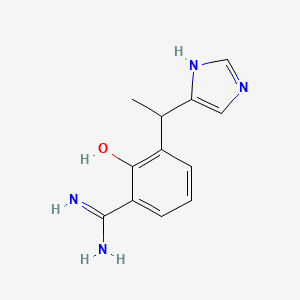
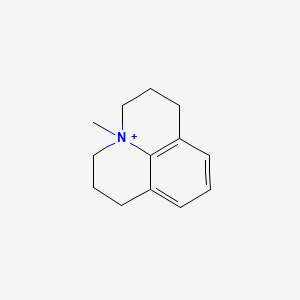
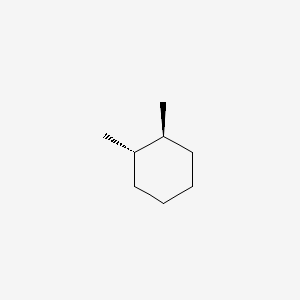
![N-Thieno[3,2-d][1,3]thiazol-2-ylbenzamide](/img/structure/B12794785.png)
